N-Acetylglycyl-N-methyl-L-serinamide
Description
N-Acetylglycyl-N-methyl-L-serinamide is a synthetic peptide derivative characterized by an acetylated glycine residue linked to an N-methylated L-serine amide. The acetyl group enhances metabolic stability and modulates solubility, while the methyl group on the serine amide moiety may influence lipophilicity and receptor binding specificity. This compound’s design likely aims to balance stability, bioavailability, and target interaction, similar to analogs discussed in the literature .
Properties
CAS No. |
65227-94-3 |
|---|---|
Molecular Formula |
C8H15N3O4 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
(2S)-2-[(2-acetamidoacetyl)amino]-3-hydroxy-N-methylpropanamide |
InChI |
InChI=1S/C8H15N3O4/c1-5(13)10-3-7(14)11-6(4-12)8(15)9-2/h6,12H,3-4H2,1-2H3,(H,9,15)(H,10,13)(H,11,14)/t6-/m0/s1 |
InChI Key |
GUVKXVZZEJHEQP-LURJTMIESA-N |
Isomeric SMILES |
CC(=O)NCC(=O)N[C@@H](CO)C(=O)NC |
Canonical SMILES |
CC(=O)NCC(=O)NC(CO)C(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglycyl-N-methyl-L-serinamide typically involves the reaction of N-acetylglycine with N-methyl-L-serinamide under specific conditions. The reaction is usually carried out in an aqueous solution, with the presence of a suitable catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield of the compound. The use of advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-Acetylglycyl-N-methyl-L-serinamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
N-Acetylglycyl-N-methyl-L-serinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals
Mechanism of Action
The mechanism of action of N-Acetylglycyl-N-methyl-L-serinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The uniqueness of N-Acetylglycyl-N-methyl-L-serinamide becomes apparent when compared to structurally related compounds. Below is a detailed analysis based on molecular features, stability, and biological activity inferred from analogous compounds:
Table 1: Comparative Analysis of this compound and Structural Analogs
| Compound Name | Molecular Formula | Key Features | Biological/Physical Properties |
|---|---|---|---|
| This compound | C₇H₁₃N₃O₄ | Acetylated glycine, N-methylated serine amide | Hypothesized: Enhanced stability, moderate solubility |
| N-Acetyl-L-alanyl-N-methylglycinamide | C₈H₁₅N₃O₃ | Acetylated alanine, methylated glycinamide | Higher lipophilicity; enzyme interaction potential |
| N-Acetyl-L-serinamide | C₅H₁₀N₂O₃ | Acetylated serine amide (no glycyl or methyl group) | Lower molecular weight; rapid metabolism |
| N-Methylglycinamide | C₃H₈N₂O | Methylated glycinamide (lacks acetyl and serine components) | Limited stability; used as a building block |
| N-Acetyl-L-glycyl-L-glutamine | C₉H₁₅N₃O₅ | Acetylated glycine linked to glutamine | High solubility; used in cell culture studies |
Key Observations :
Acetylation Impact: The acetyl group in this compound likely reduces enzymatic degradation compared to non-acetylated analogs like N-Methylglycinamide, as seen in N-Acetyl-L-alanyl-N-methylglycinamide .
Methylation Effects : The N-methylation on serine may enhance membrane permeability, similar to methylated lysinamide derivatives (e.g., compounds in with methylphenyl groups) .
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